7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide
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Overview
Description
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is a compound known for its role as a building block in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) . This compound is also referred to as a C5 Lenalidomide conjugate and is used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures . This reaction forms the intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency .
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The compound exerts its effects by acting as a ligand-linker conjugate in PROTACs. It contains a Cereblon (CRBN)-recruiting ligand, which facilitates the recruitment of the E3 ubiquitin ligase complex to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The alkyl-chain crosslinker with a pendant amine allows for reactivity with an acid on the target warhead, enabling the formation of a ternary complex between the target, E3 ligase, and PROTAC .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A compound with a similar isoindolinone structure, used in the treatment of multiple myeloma and other conditions.
Lenalidomide: An analog of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analog with potent anti-inflammatory and anti-cancer activities.
Uniqueness
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is unique due to its specific structure, which allows it to function effectively as a building block for PROTACs. Its ability to recruit the CRBN-E3 ligase complex and facilitate targeted protein degradation sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H24N4O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]heptanamide |
InChI |
InChI=1S/C20H24N4O5/c21-10-4-2-1-3-5-16(25)22-12-6-7-13-14(11-12)20(29)24(19(13)28)15-8-9-17(26)23-18(15)27/h6-7,11,15H,1-5,8-10,21H2,(H,22,25)(H,23,26,27) |
InChI Key |
DELLZOMSYRSOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCCCCN |
Origin of Product |
United States |
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